molecular formula C19H18F2O3 B5395253 (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5395253
M. Wt: 332.3 g/mol
InChI Key: MTSROBVDZIZPSH-UXBLZVDNSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propenone backbone with difluoromethoxy and ethoxy substituents on the phenyl rings, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-(difluoromethoxy)-3-ethoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, leading to the formation of derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and ethoxy groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE include:

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2O3/c1-3-23-18-12-14(7-11-17(18)24-19(20)21)6-10-16(22)15-8-4-13(2)5-9-15/h4-12,19H,3H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSROBVDZIZPSH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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